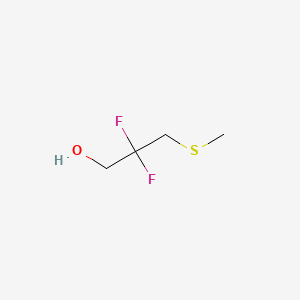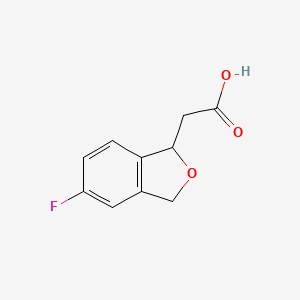![molecular formula C11H21NO3 B6604711 tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans CAS No. 2839128-83-3](/img/structure/B6604711.png)
tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans (TBHC) is an organic compound that is used in a variety of scientific research applications. It is an alkyl carbamate derivative of cyclobutylmethylcarbamate, a type of cyclic carbamate. TBHC is used in a variety of applications, including drug synthesis, synthesis of organic compounds, and as a catalyst in organic synthesis. TBHC has a number of advantages and limitations for use in laboratory experiments, and many potential future directions for its use.
Aplicaciones Científicas De Investigación
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in drug synthesis, and as a starting material for the synthesis of other organic compounds. This compound has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. This compound has also been used in the synthesis of a variety of organic compounds, including polymers, dyes, and other materials.
Mecanismo De Acción
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is believed to act as a catalyst in organic synthesis by forming a bidentate ligand with the carbamate group. This bidentate ligand is believed to stabilize the transition state of the reaction, allowing it to proceed more quickly. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its role in organic synthesis.
Biochemical and Physiological Effects
This compound is believed to have no significant biochemical or physiological effects. It is not believed to be toxic, and is not believed to interact with any biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from many chemical suppliers. It is also a relatively stable compound, and is not believed to be toxic. However, this compound has a number of limitations for use in laboratory experiments. It is not soluble in water, and must be used in organic solvents. It is also relatively reactive, and can react with other compounds in the reaction mixture.
Direcciones Futuras
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans has a number of potential future directions for its use. It could be used as a catalyst in the synthesis of other organic compounds, or as a reagent in the synthesis of drugs. It could also be used in the synthesis of polymers, dyes, and other materials. This compound could also be used in the synthesis of new drugs, and could be used to study the mechanism of action of existing drugs. Finally, this compound could be used to study the biochemical and physiological effects of other compounds, and could be used to develop new drugs and treatments.
Métodos De Síntesis
Tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans is synthesized by the reaction of tert-butyl alcohol and cyclobutylmethylcarbamate in the presence of a base catalyst. The reaction proceeds in two steps: first, the cyclobutylmethylcarbamate is converted to a tert-butylcarbamate, and then the tert-butylcarbamate is converted to this compound. The reaction is typically carried out at temperatures between 60 and 80°C, and requires a base catalyst such as potassium hydroxide or sodium hydroxide.
Propiedades
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-8-4-9(5-8)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNVFCENUGGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)


![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![N-[4-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B6604688.png)
![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]heptanamide](/img/structure/B6604708.png)

